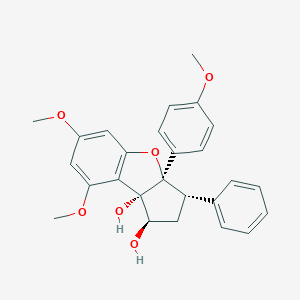![molecular formula C12H8N4O3 B190083 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 187724-89-6](/img/structure/B190083.png)
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as NPP-7, is a potent and selective inhibitor of the protein kinase B-Raf. It has been studied extensively for its potential therapeutic applications in cancer treatment. In
Mechanism Of Action
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one inhibits the protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival. By inhibiting B-Raf, 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been shown to have a high degree of selectivity for B-Raf over other kinases, reducing the potential for off-target effects. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of other cancer treatments.
Advantages And Limitations For Lab Experiments
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several advantages for lab experiments, including its high degree of selectivity for B-Raf, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer treatments. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Future Directions
There are several potential future directions for research on 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. One area of focus could be the development of more potent and selective inhibitors of B-Raf. Another area of focus could be the identification of biomarkers that could predict response to 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one treatment. Additionally, further studies are needed to determine the optimal dosing and administration of 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, as well as its potential use in combination with other cancer treatments.
Synthesis Methods
The synthesis of 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,4-dichloro-5-nitropyrimidine with 4-nitrophenylhydrazine to form 6-(4-nitrophenyl)pyrimidine-2,4-diamine. The second step involves the reaction of this compound with ethyl acetoacetate to form 6-(4-nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in melanoma and colorectal cancer. 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
CAS RN |
187724-89-6 |
|---|---|
Product Name |
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one |
Molecular Formula |
C12H8N4O3 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H8N4O3/c17-12-9-5-10(15-11(9)13-6-14-12)7-1-3-8(4-2-7)16(18)19/h1-6H,(H2,13,14,15,17) |
InChI Key |
AWFOZCHHTUUXAI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-] |
synonyms |
4H-Pyrrolo[2,3-d]pyriMidin-4-one, 3,7-dihydro-6-(4-nitrophenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



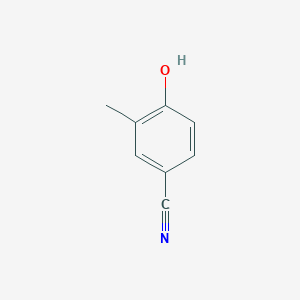
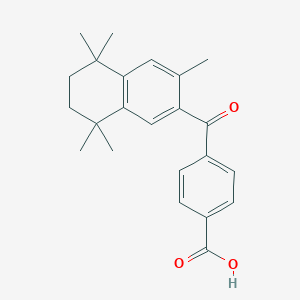
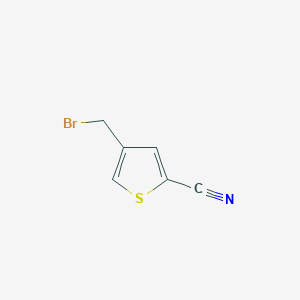
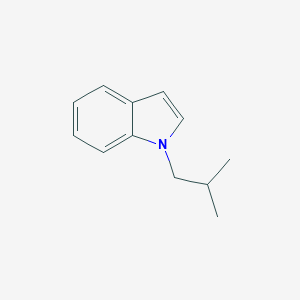
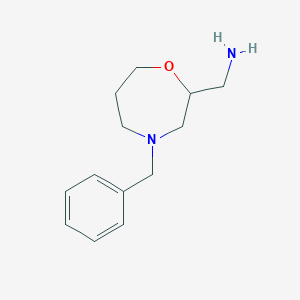
![(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B190016.png)
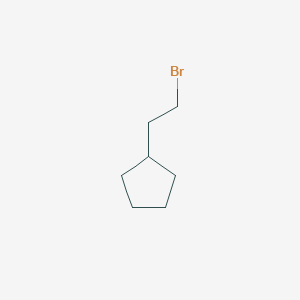
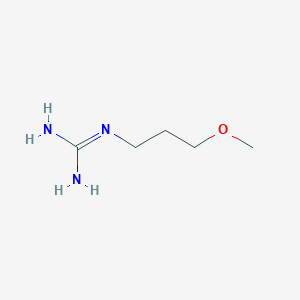
![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)
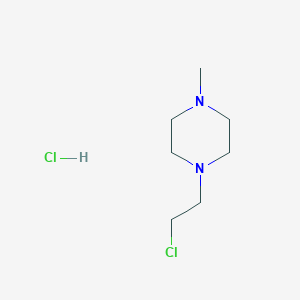
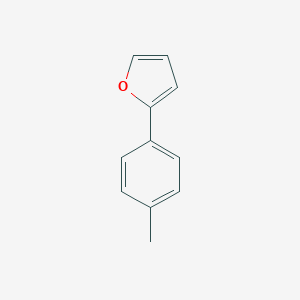
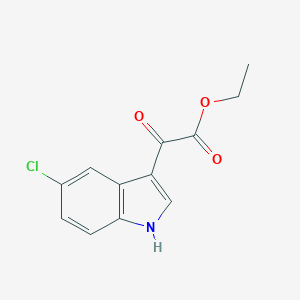
![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)
